rac trans-3-Hydroxy apatinib-d4 hydrochloride

LC-MS/MS Stable Isotope Labeling Internal Standard Selection

rac trans-3-Hydroxy apatinib-d4 hydrochloride is a stable isotope-labeled (deuterated) racemic mixture of trans-3-hydroxy apatinib (M1-2), the major circulating metabolite of the selective VEGFR-2 inhibitor apatinib. The compound carries four deuterium atoms at the cyclopentyl ring, conferring a nominal mass increase of +4 Da relative to unlabeled M1-2, and is supplied as the hydrochloride salt with a molecular weight of 453.96 g/mol.

Molecular Formula C24H24ClN5O2
Molecular Weight 454.0 g/mol
Cat. No. B12431289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac trans-3-Hydroxy apatinib-d4 hydrochloride
Molecular FormulaC24H24ClN5O2
Molecular Weight454.0 g/mol
Structural Identifiers
SMILESC1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl
InChIInChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24-;/m0./s1/i12D,13D,15D2;
InChIKeyMKYYCCAFGYUXJH-LNXGDPLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac trans-3-Hydroxy apatinib-d4 hydrochloride: Deuterated M1-2 Metabolite for Apatinib Bioanalysis


rac trans-3-Hydroxy apatinib-d4 hydrochloride is a stable isotope-labeled (deuterated) racemic mixture of trans-3-hydroxy apatinib (M1-2), the major circulating metabolite of the selective VEGFR-2 inhibitor apatinib . The compound carries four deuterium atoms at the cyclopentyl ring, conferring a nominal mass increase of +4 Da relative to unlabeled M1-2, and is supplied as the hydrochloride salt with a molecular weight of 453.96 g/mol . Its primary utility lies in serving as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it corrects for matrix effects and recovery losses during the quantification of M1-2 in biological matrices [1].

Why Unlabeled or Off-Isomer Internal Standards Cannot Substitute for rac trans-3-Hydroxy apatinib-d4 hydrochloride


Unlabeled trans-3-hydroxy apatinib cannot serve as an internal standard because it is indistinguishable from the analyte by mass spectrometry, and thus fails to compensate for ion suppression or enhancement caused by co-eluting matrix components [1]. Furthermore, the cis-stereoisomer (M1-1) possesses a systemic exposure 2.6-fold higher than that of trans-M1-2 in humans, meaning that any cross-isomer interference during chromatography would introduce a significant quantitative bias [2]. Only a co-eluting, isotopically distinct, and stereochemically matched internal standard can simultaneously correct for extraction variability, matrix effects, and isomer-specific interference.

Quantitative Differentiation Evidence for rac trans-3-Hydroxy apatinib-d4 hydrochloride Versus Analogs


Deuterium-Induced Mass Shift of +4 Da Ensures Baseline MS Resolution

The target compound carries four deuterium atoms, resulting in a free-base molecular weight of 417.5 g/mol, compared with 413.5 g/mol for unlabeled trans-3-hydroxy apatinib (M1-2), yielding a mass shift of +4.0 Da [1]. The hydrochloride salt form has a molecular weight of 453.96 g/mol . This mass difference eliminates isotopic overlap between the analyte and internal standard in the mass spectrometer.

LC-MS/MS Stable Isotope Labeling Internal Standard Selection

Trans-Stereochemistry Ensures Co-Elution with M1-2 and Avoids M1-1 Interference

The compound is the racemic trans isomer, structurally identical to the M1-2 metabolite [1]. In human plasma, the cis isomer M1-1 has a steady-state systemic exposure 2.6-fold higher than M1-2 [2]. Using a cis-labeled internal standard would co-elute with the more abundant M1-1, leading to inaccurate M1-2 quantification.

Isomer Separation Chromatography Metabolite Quantification

Certified Isotopic Enrichment >99% Minimizes Unlabeled Background

Toronto Research Chemicals (TRC) supplies this compound with a certified deuterium incorporation of >99% D4 . In contrast, unlabeled trans-3-hydroxy apatinib contains only the natural abundance of deuterium (0.015%). High isotopic enrichment is critical for maintaining a low lower limit of quantification (LLOQ).

Isotopic Purity Method Sensitivity Quality Control

Pharmacological Inertness of M1-2 Avoids Bioassay Interference

The M1-2 metabolite contributes less than 1% to the overall VEGFR-2 pharmacological activity of apatinib, with the parent drug accounting for >99% [1]. This ensures that the internal standard does not introduce unintended biological effects in cell-based or biochemical assays.

Kinase Assay Off-Target Activity Internal Standard Selection

High-Value Application Scenarios for rac trans-3-Hydroxy apatinib-d4 hydrochloride


LC-MS/MS Bioanalytical Method Development for Apatinib Metabolite Quantification

The compound is deployed as a stable isotope-labeled internal standard to achieve the required precision and accuracy (intra-assay CV <11.3%, accuracy -5.8–3.3%) for the simultaneous quantification of M1-2 in human plasma, as validated in clinical pharmacokinetic studies [1].

Clinical Pharmacokinetic Studies of Apatinib in Oncology Patients

In population pharmacokinetic analyses of apatinib in gastric cancer and other solid tumor patients, the deuterated M1-2 internal standard corrects for inter-individual variability in extraction recovery and matrix effects, enabling reliable therapeutic drug monitoring [1][2].

In Vitro Drug-Drug Interaction (DDI) Studies Involving CYP450 Isoforms

Because M1-2 inhibits CYP2B6, 2C9, 2D6, and 3A4/5, accurate measurement of its concentration is essential in DDI assessments [3]. The deuterated compound prevents quantitative errors that could arise from endogenous matrix interferences in liver microsome or hepatocyte incubation samples.

Metabolite Profiling and Mass Balance Studies in Preclinical Species

The trans-specific D4 label allows discrimination of M1-2 from other hydroxylated metabolites (e.g., M1-1 and M1-6) during mass balance and excretion studies, supporting regulatory submission data packages that require precise metabolite quantification [1].

Quote Request

Request a Quote for rac trans-3-Hydroxy apatinib-d4 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.